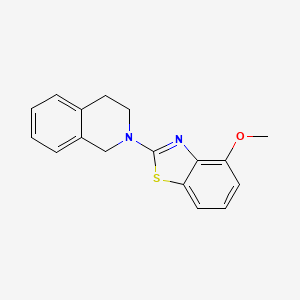

2-(4-methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

2-(4-Methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring a tetrahydroisoquinoline core fused with a 4-methoxy-substituted benzothiazole moiety. The tetrahydroisoquinoline scaffold is well-documented for its pharmacological relevance, particularly in neuroactive and enzyme-modulating compounds .

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-20-14-7-4-8-15-16(14)18-17(21-15)19-10-9-12-5-2-3-6-13(12)11-19/h2-8H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMQMNWLMLJMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminothiophenol and an aromatic aldehyde in the presence of hydrogen peroxide and hydrochloric acid . The reaction conditions are optimized to achieve high yields of the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

2-(4-Methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cancer cell proliferation or as a modulator of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous tetrahydroisoquinoline derivatives. Below is a detailed analysis:

Methoxy-Substituted Tetrahydroisoquinoline Derivatives

describes tetrahydroisoquinoline-1-carbonitriles with methoxyphenyl substituents (e.g., 2-(2/3/4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile). Key differences include:

- Substituent Position : The target compound’s 4-methoxybenzothiazole group introduces distinct electronic effects compared to methoxyphenyl groups. The benzothiazole’s sulfur atom and aromaticity may enhance π-π stacking interactions in biological systems.

- Physicochemical Properties : Methoxyphenyl derivatives in exhibit melting points ranging from 98–150°C and molecular weights of ~280–300 g/mol. The benzothiazole analog likely has a higher molecular weight (~300–320 g/mol) and altered solubility due to increased lipophilicity .

Benzothiazole-Tetrahydroisoquinoline Hybrids

- Compound 4e (): Features a benzo[d]thiazol-2-yl group linked via a propoxy chain to the tetrahydroisoquinoline core. The presence of a flexible linker in 4e may improve membrane permeability compared to the rigid, direct fusion in the target compound.

- Its molecular weight (302.35 g/mol) and formula (C₁₅H₁₄N₂O₃S) are comparable to the target compound, but the absence of a methoxy group reduces electron-donating effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound 2-(4-methoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline and benzothiazole, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant effects, and potential applications in pharmacology.

Chemical Structure

The structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various in vitro assays against different cancer cell lines.

Case Studies

- Inhibition of Cancer Cell Growth : A study identified that compounds with similar structures inhibited the growth of HCT-116 cancer cells with IC50 values comparable to established chemotherapeutics like Doxorubicin. The compound induced apoptosis through tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .

- Multidrug Resistance Overcoming : The compound has shown effectiveness against multidrug-resistant (MDR) cancer cells, indicating its potential as a therapeutic agent that can bypass common resistance mechanisms seen in cancer treatments .

- Mechanism of Action : The mechanism involves binding to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest and apoptosis. This action is crucial for developing new anticancer therapies that target the cytoskeleton .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays such as DPPH and ABTS radical scavenging tests.

Findings

- The compound exhibited moderate antioxidant activity, which could contribute to its overall therapeutic profile by reducing oxidative stress in cells .

- Antioxidant activity was assessed against standard compounds like butylated hydroxytoluene (BHT), showing comparable results .

Comparative Biological Activity Table

| Activity Type | IC50 Values | Reference Compound | Effectiveness |

|---|---|---|---|

| Anticancer (HCT-116) | Similar to Doxorubicin | Doxorubicin | High efficacy against cancer cells |

| Antioxidant | Moderate | BHT | Comparable scavenging ability |

| MDR Cancer Cells | Effective | N/A | Overcomes drug resistance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.